Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxybenzamido group, and a dihydrothieno[3,4-d]pyridazine-1-carboxylate group. These groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions, and the carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, and the carboxylate group could make it acidic .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is involved in the synthesis of various heterocyclic compounds, highlighting its utility in chemical synthesis. For example, it has been used as a precursor in the synthesis of different heterocycles, starting from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxyl-ate. The process includes the synthesis of compounds like 2-methyl-8,9-diphenyl-4H-pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and 7-amino-6-methyl-8-oxo-3,4-diphenyl-7,8-dihydropyrimido-[4′,5′:4,5]thieno[2,3-c]pyridazine, among others (Deeb & El-Abbasy, 2006). Similarly, the compound's derivatives have been obtained from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone, demonstrating its versatility in synthesizing a range of chemical structures (Deeb, Bayoumy, Yasine, & Fikry, 1992).
Synthesis of Pyridothienopyrimidines and Related Systems
The compound also serves as a building block for synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. This further demonstrates its role in the synthesis of complex molecular architectures, offering pathways for creating a wide array of chemical entities with potential applications across various scientific fields (Bakhite, Al‐Sehemi, & Yamada, 2005).
Electron Acceptor Studies
Studies have also explored the reactivity of derivatives of this compound towards π-acceptors, indicating its potential use in studying organic electronic materials. These studies provide insights into the electron-accepting capabilities of such compounds and their potential applications in materials science (Mohamed, Hassan, Sadek, & Mekheimer, 1996).
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-10-16(31-2)11-5-13)18(17)22(29)27(26-19)15-8-6-14(24)7-9-15/h4-12H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNAPENUWUNJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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